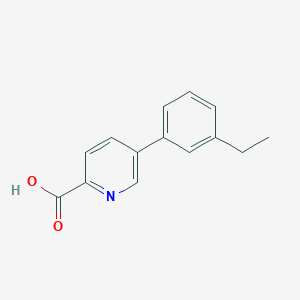
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene
概要
説明
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14O It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 7th position and a methylene group at the 1st position
準備方法
The synthesis of 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxy-1-tetralone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
化学反応の分析
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the methylene group to form 1-methyl-7-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces saturated hydrocarbons.
科学的研究の応用
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound may be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene exerts its effects is not fully understood. its chemical structure suggests that it may interact with various molecular targets, including enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the methylene group may undergo metabolic transformations, leading to the formation of active metabolites.
類似化合物との比較
1-Methylene-7-methoxy-1,2,3,4-tetrahydronaphthalene can be compared to other similar compounds, such as:
1-Methylene-1,2,3,4-tetrahydronaphthalene:
7-Methoxy-1-tetralone: Contains a carbonyl group instead of a methylene group, leading to different chemical properties and uses.
1-Methyl-7-methoxy-1,2,3,4-tetrahydronaphthalene: The methylene group is replaced by a methyl group, affecting its reactivity and potential biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6-methoxy-4-methylidene-2,3-dihydro-1H-naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-4-3-5-10-6-7-11(13-2)8-12(9)10/h6-8H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCISIXQBJWYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3'-Ethyl-3-fluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7937564.png)

![N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline](/img/structure/B7937571.png)
amine](/img/structure/B7937581.png)
![[(2-Bromo-4-chlorophenyl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B7937586.png)
![methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate](/img/structure/B7937612.png)
![1-[3-(4-Bromo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B7937616.png)




